Benazepril-d5

Übersicht

Beschreibung

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

The synthesis of Benazepril involves several steps. One method involves a reaction of 3-bromo-2, 3,4 . Another method involves a novel and concise synthesis of the potent angiotensin-converting enzyme (ACE) inhibitor, benazepril hydrochloride in trifluoroethanol via an Ugi three-component reaction in shorter reaction times .

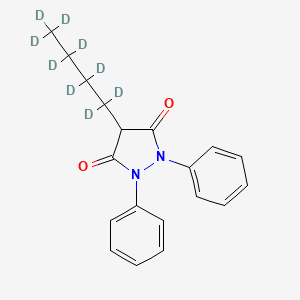

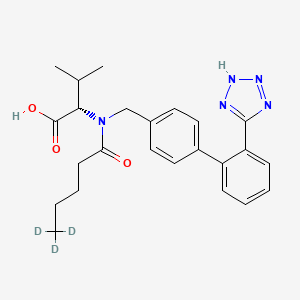

Molecular Structure Analysis

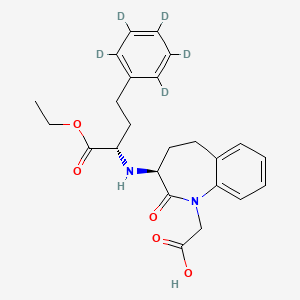

The molecular formula of Benazepril-d5 (hydrochloride) is C24H24D5ClN2O5 .

Chemical Reactions Analysis

Benazepril-d5 is intended for use as an internal standard for the quantification of benazepril . It is metabolized to benazeprilat by hepatic esterases .

Physical And Chemical Properties Analysis

Benazepril-d5 is slightly soluble in DMSO, Ethanol, and Methanol .

Wissenschaftliche Forschungsanwendungen

Hypertension and Congestive Heart Failure Treatment : Benazepril effectively decreases blood pressure in patients with mild to moderately severe hypertension. It has shown equivalent efficacy to drugs like captopril, enalapril, and hydrochlorothiazide. Benazepril also improves symptoms and exercise capacity in congestive heart failure patients (Balfour & Goa, 1991).

Molecular Interactions with Bovine Serum Albumin (BSA) : Spectroscopic and molecular docking methods reveal that Benazepril binds to site I of BSA, predominantly through van der Waals forces and hydrogen bonding (Wang et al., 2019).

Anti-Inflammatory Effects on LV Hypertrophy : Benazepril shows anti-inflammatory effects in rats with LV hypertrophy. It inhibits the NF-κB and TGF-β signaling pathways, leading to reductions in LV hypertrophy, dilatation, and fibrosis (Yan et al., 2013).

Chronic Renal Insufficiency : Benazepril offers renal protection in patients with chronic renal insufficiency, reducing the risk of primary endpoints like serum creatinine level doubling, end-stage renal disease, or death (Hou et al., 2006).

Pharmacokinetic/Pharmacodynamic Modeling in Dogs : Research on dogs indicates that benazepril significantly impacts the dynamics of the renin-angiotensin aldosterone system, influencing renin activity and angiotensin II levels (Mochel et al., 2015).

Glucose Metabolism : Benazepril has been shown to improve glucose metabolism in spontaneously hypertensive rats, indicating potential benefits beyond blood pressure control (Chow et al., 1995).

Organ-Protective Effects : Clinical studies suggest that benazepril alone or in combination with other drugs like hydrochlorothiazide or amlodipine may achieve beneficial renal outcomes that extend beyond blood pressure control (Barrios & Escobar, 2010).

Diabetic Nephropathy : Benazepril affects integrin-linked kinase and smooth muscle α-actin expression, indicating its role in managing diabetic nephropathy (Niu et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Benazepril is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . Lowering blood pressure may lower your risk of a stroke or heart attack . Future research may focus on optimizing the dosage and understanding the dose-dependent alterations in biomarkers of the classical and alternative renin-angiotensin-aldosterone system pathways .

Eigenschaften

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-DPINEGQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benazepril-d5 | |

CAS RN |

1279200-03-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279200-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)